molecular formula C14H30O B8073063 3-(Hexoxymethyl)heptane

3-(Hexoxymethyl)heptane

Cat. No.: B8073063
M. Wt: 214.39 g/mol
InChI Key: GHELFJAOGDOBQK-UHFFFAOYSA-N
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Description

3-(Hexoxymethyl)heptane is a branched alkane derivative featuring a hexoxy (-OCH₂C₅H₁₁) group attached to a methyl-substituted heptane backbone. The hexoxymethyl group introduces both steric bulk and polarity, influencing physical properties like boiling point, solubility, and reactivity. This compound is likely synthesized via alkylation or etherification reactions, with purification methods involving chromatography using heptane-based eluents .

Properties

IUPAC Name

3-(hexoxymethyl)heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-4-7-9-10-12-15-13-14(6-3)11-8-5-2/h14H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHELFJAOGDOBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-(Butoxymethyl)heptane (CAS 62625-25-6)

  • Molecular Formula : C₁₂H₂₆O
  • Molecular Weight : 186.33 g/mol
  • Key Properties: A nonpolar solvent with applications in organic synthesis. Its shorter butoxy chain (-OCH₂C₃H₇) results in lower molecular weight and boiling point compared to the hexoxy derivative .

3-(Chloromethyl)heptane (CAS Not Provided)

  • Molecular Formula : C₈H₁₇Cl
  • Molecular Weight : 150.68 g/mol
  • Key Properties : A reactive chlorinated compound used in pharmaceuticals and chemical synthesis. The electronegative chlorine substituent enables nucleophilic substitution reactions, contrasting with the ether-based reactivity of 3-(Hexoxymethyl)heptane .

3-Methylheptane (CAS 589-81-1)

  • Molecular Formula : C₈H₁₈
  • Molecular Weight : 114.23 g/mol
  • Key Properties : A branched alkane with a single methyl group. Its lack of oxygen or halogen substituents results in lower polarity and higher volatility compared to this compound .

Physical and Chemical Properties

Table 1: Comparative Properties of Heptane Derivatives

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water Reactivity Profile
This compound ~214.35* ~220–240* Insoluble* Ether cleavage, oxidation
3-(Butoxymethyl)heptane 186.33 ~200–210* Insoluble Ether-specific reactions
3-(Chloromethyl)heptane 150.68 186–188 Insoluble Nucleophilic substitution
3-Methylheptane 114.23 ~120–130* Insoluble Combustion, halogenation
n-Heptane 100.20 98.4 Insoluble Low reactivity (alkane typical)

*Estimated based on structural analogues .

Functional Group Impact

  • Ether Group (Hexoxymethyl): Enhances polarity slightly compared to pure alkanes but remains water-insoluble. The long hexoxy chain increases lipophilicity, making it suitable as a solvent for nonpolar reactions .
  • Chlorine vs. Hexoxy : Chlorine’s electronegativity (3-(Chloromethyl)heptane) enables faster substitution reactions, whereas the hexoxy group’s ether linkage may undergo acid-catalyzed cleavage .
  • Branching Effects: Branched derivatives like 3-methylheptane exhibit higher octane ratings than linear alkanes (e.g., n-heptane) due to reduced knocking in combustion .

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